molecular formula C15H11F3N2O5 B5160835 2-(4-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide

2-(4-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B5160835
M. Wt: 356.25 g/mol
InChI Key: DCMUIHRSPSITCT-UHFFFAOYSA-N
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Description

2-(4-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is a synthetic organic compound characterized by the presence of nitrophenoxy and trifluoromethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the reaction of 4-nitrophenol with 4-(trifluoromethoxy)aniline in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic substitution of the nitrophenol group by the trifluoromethoxyphenyl group, followed by acetylation to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of nitro derivatives or amino derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy or trifluoromethoxy derivatives.

Scientific Research Applications

2-(4-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The nitrophenoxy and trifluoromethoxyphenyl groups can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide
  • 2-(4-nitrophenoxy)-N-[4-(methoxy)phenyl]acetamide
  • 2-(4-nitrophenoxy)-N-[4-(fluoromethoxy)phenyl]acetamide

Uniqueness

2-(4-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to the presence of both nitrophenoxy and trifluoromethoxy groups. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced stability, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-nitrophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O5/c16-15(17,18)25-13-5-1-10(2-6-13)19-14(21)9-24-12-7-3-11(4-8-12)20(22)23/h1-8H,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMUIHRSPSITCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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